![molecular formula C9H10N2S B2400147 5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide CAS No. 69213-11-2](/img/structure/B2400147.png)

5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

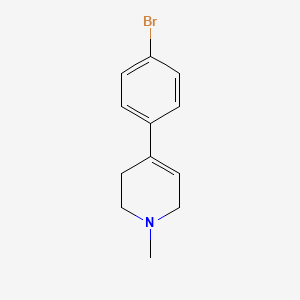

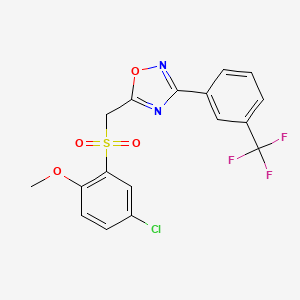

5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide is a chemical compound with the CAS Number: 69213-11-2 . It has a molecular weight of 178.26 and its IUPAC name is 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carbothioamide . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2S/c10-9(12)7-4-3-6-2-1-5-11-8(6)7/h1-2,5,7H,3-4H2,(H2,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 255.2±28.0 °C at 760 mmHg . The compound has a molar refractivity of 40.1±0.3 cm3 . It has 2 H bond acceptors, 2 H bond donors, and no freely rotating bonds . Its ACD/LogP is 0.12 .Scientific Research Applications

Pharmaceutical and Antimicrobial Research

5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide plays a crucial role in the research of pharmaceuticals, particularly as a side-chain in the production of the fourth-generation antibiotic Cefpirome. It exhibits antimicrobial properties, making it significant in the synthesis of bactericides (Fu Chun, 2007).

Synthesis Techniques

Different synthesis methods for 5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide have been explored, including N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route. The acrolein route has shown promising yields, making it a topic of interest for further development (Chen Li-gong, 2004).

Anti-Inflammatory Compounds

Research into the synthesis of anti-inflammatory compounds using derivatives of 5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide has shown promising results. These compounds have been synthesized using both conventional and microwave irradiation methods, with the latter proving to be more efficient and environmentally friendly (H. Sachdeva et al., 2013).

Cytotoxicity and Cancer Research

The compound has been utilized in synthesizing gold(III) complexes exhibiting cytotoxic effects against cancer cell lines, suggesting potential in cancer research. These complexes have shown higher cytotoxicity than cisplatin in certain cell lines, indicating the importance of substituent groups on benzene in enhancing cytotoxicity (Shuxiang Wang et al., 2011).

Green Chemistry Approaches

In line with green chemistry principles, the direct oxidation of analogues of this compound to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved using environmentally friendly catalysts and oxidants. This approach is notable for its high yield and excellent chemoselectivity (Lanhui Ren et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridine-7-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-9(12)7-4-3-6-2-1-5-11-8(6)7/h1-2,5,7H,3-4H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWVDCYQJVWZIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=S)N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide](/img/structure/B2400065.png)

![1-({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B2400070.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2400077.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2400078.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2400079.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile](/img/structure/B2400085.png)